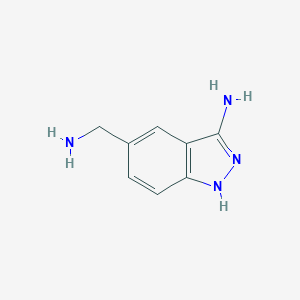

5-(Aminomethyl)-1H-indazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(aminomethyl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4,9H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMMHNZNFNONKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267876-23-3 | |

| Record name | 267876-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Aminomethyl)-1H-indazol-3-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Aminomethyl)-1H-indazol-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for the development of novel therapeutics.[1][2][3] This document details a robust synthetic pathway, provides step-by-step experimental protocols, and outlines a comprehensive analytical workflow for structural verification and purity assessment. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance.

Introduction: The Significance of Substituted Indazoles in Drug Discovery

The indazole nucleus is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities.[1][2] As a bioisostere of indole, the indazole scaffold is a core component of several FDA-approved drugs, including the anti-cancer agents niraparib and pazopanib.[1] The 3-aminoindazole moiety, in particular, is a crucial pharmacophore that often serves as a hinge-binding motif in kinase inhibitors.[4] The presence of an aminomethyl group at the 5-position introduces a basic side chain that can be exploited for modulating pharmacokinetic properties, improving aqueous solubility, and forming salt forms with enhanced stability.

This compound (CAS No. 267876-23-3) is a versatile intermediate that combines the key 3-aminoindazole core with a reactive primary amine at the C5 position.[5] This dual functionality allows for further derivatization and elaboration into more complex molecular architectures, making it a valuable starting material for the synthesis of compound libraries in drug discovery campaigns.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 2-fluoro-5-methylbenzonitrile. The synthetic strategy focuses on the initial formation of the 3-aminoindazole ring system, followed by functional group transformation at the 5-position.

Synthetic Strategy and Rationale

The chosen synthetic route leverages a well-established method for the construction of 3-aminoindazoles via the reaction of an ortho-fluorobenzonitrile with hydrazine.[4][6] This approach is often high-yielding and avoids the use of heavy metal catalysts. The subsequent steps involve the conversion of the 5-methyl group into the desired aminomethyl functionality. A common and effective method for this transformation is radical bromination followed by nucleophilic substitution with an amine equivalent and subsequent deprotection.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methyl-1H-indazol-3-amine

-

To a sealed reaction vessel, add 2-fluoro-5-methylbenzonitrile (1.0 eq.).

-

Add hydrazine hydrate (10.0 eq.) and a suitable high-boiling solvent such as ethanol or n-butanol.

-

Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford 5-methyl-1H-indazol-3-amine as a solid.

Causality: The use of an excess of hydrazine hydrate drives the reaction to completion. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the fluorine atom, followed by intramolecular cyclization to form the indazole ring.

Step 2: Synthesis of 5-(Bromomethyl)-1H-indazol-3-amine

-

Suspend 5-methyl-1H-indazol-3-amine (1.0 eq.) in a non-polar solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq.).

-

Heat the mixture to reflux under an inert atmosphere for 2-4 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(bromomethyl)-1H-indazol-3-amine.

Causality: This step proceeds via a free radical mechanism. AIBN initiates the reaction by generating bromine radicals from NBS, which then selectively brominate the benzylic position of the methyl group.

Step 3: Synthesis of 5-(Azidomethyl)-1H-indazol-3-amine

-

Dissolve 5-(bromomethyl)-1H-indazol-3-amine (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (1.5 eq.) and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-(azidomethyl)-1H-indazol-3-amine.

Causality: This is a standard SN2 reaction where the azide anion displaces the bromide. Sodium azide is a safe and effective source of the azide nucleophile.

Step 4: Synthesis of this compound

-

Dissolve 5-(azidomethyl)-1H-indazol-3-amine (1.0 eq.) in a solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Causality: The azide group is efficiently and cleanly reduced to a primary amine by catalytic hydrogenation. This method is preferred over other reducing agents as it avoids harsh conditions and simplifies workup.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended.

Analytical Workflow

The logical flow for the characterization of the final compound is outlined below:

Caption: Logical workflow for the characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound.[5][7]

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (3H, ~6.8-7.5 ppm), Aminomethyl protons (2H, ~3.8-4.0 ppm), Amine protons (NH₂, NH, broad singlets) |

| Solvent | DMSO-d₆ or MeOD | |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (~110-150 ppm), Aminomethyl carbon (~45 ppm) |

| LC-MS | Molecular Ion | [M+H]⁺ at m/z 163.0978 |

| Purity | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm) | |

| HPLC | Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water (with 0.1% formic acid or TFA) and acetonitrile |

Detailed Analytical Protocols

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Method: A reversed-phase HPLC method is generally suitable for polar, basic compounds like this compound.[8]

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Rationale: The acidic mobile phase additive helps to protonate the amine functionalities, leading to better peak shape and reducing tailing caused by interactions with residual silanols on the stationary phase.[8]

3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of the compound.

-

Method: Couple the HPLC method described above to a mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended to observe the protonated molecule [M+H]⁺.

-

Expected Result: A prominent peak at m/z 163.0978, corresponding to the molecular formula C₈H₁₁N₄⁺.[7]

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the compound.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. The aromatic region will show characteristic splitting patterns for the substituted benzene ring, and the aliphatic region will confirm the presence of the aminomethyl group.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

Solvent: A deuterated solvent such as DMSO-d₆ or methanol-d₄ is suitable.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a valuable intermediate in drug discovery. The described multi-step synthesis is based on established chemical transformations and provides a practical approach for obtaining this compound in good yield and high purity. The comprehensive characterization workflow, employing HPLC, LC-MS, and NMR, ensures the structural integrity and quality of the final product. By providing both the "how" and the "why" behind the experimental choices, this guide serves as a valuable resource for scientists working on the synthesis and application of novel indazole derivatives.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Supplementary D

- Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. Benchchem.

- Indazole synthesis. Organic Chemistry Portal.

- Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem.

- 5-AMINOMETHYL INDAZOLE(267413-25-2) 1H NMR spectrum. ChemicalBook.

- This compound. PubChemLite.

- 5-(Aminomethyl)-1H-indazole | C8H9N3 | CID 12096223. PubChem.

- 267876-23-3|this compound. BLDpharm.

- Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole.

- 5-(aminomethyl)-1h-indazole (C8H9N3). PubChemLite.

- China Manufacturer Supply High Quality methyl 3-amino-2-fluorobenzoate CAS 1195768-18-3 with best price Wholesale & Bulk. LookChem.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

- Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.

- 1H-indazol-3-amine | C7H7N3 | CID 13399. PubChem.

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- factory and supplier 1195768-18-3 Methyl 3-amino-2-fluorobenzo

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- 3-Amino-5-bromo-1H-indazole | C7H6BrN3 | CID 817910. PubChem.

- Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis. Benchchem.

- A novel and efficient synthesis of 3-aminomethyl- N-tosyl-indazoles.

- Cas 1195768-19-4,Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}. LookChem.

- Scheme 20. Synthesis of indazole derivatives in different methods.

- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl

- 1195768-18-3|Methyl 3-amino-2-fluorobenzo

- 3-Amino-5-nitro-1H-indazole - Optional[1H NMR] - Spectrum. SpectraBase.

- 1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem.

- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.

- Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons.

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- 1195768-18-3 | Methyl 3-amino-2-fluorobenzo

- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. MDPI.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 267876-23-3|this compound|BLD Pharm [bldpharm.com]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H10N4) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)-1H-indazol-3-amine

Introduction

5-(Aminomethyl)-1H-indazol-3-amine is a member of the aminoindazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged bicyclic heteroaromatic structure found in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including potent kinase inhibition.[1][2] The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3][4] This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering both predicted values and detailed, field-proven protocols for their experimental determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Chemical Identity

A precise understanding of the molecular structure is the foundation for all physicochemical analysis.

-

IUPAC Name: this compound

-

CAS Number: 267876-23-3[5]

-

Molecular Formula: C₈H₁₀N₄[5]

-

Molecular Weight: 162.19 g/mol [5]

-

SMILES: NC1=NNC2=C1C=C(CN)C=C2[5]

Chemical Structure:

Predicted Physicochemical Properties

In the early stages of drug discovery, before a compound is synthesized, computational methods are essential for predicting its properties.[3] These predictions help prioritize candidates with a higher likelihood of success. The following table summarizes the predicted physicochemical properties for this compound based on established computational models.

| Property | Predicted Value | Significance in Drug Development |

| pKa | Basic pKa₁: ~8.5 (aminomethyl), Basic pKa₂: ~4.0 (3-amino), Acidic pKa: ~15.0 (indazole NH) | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| logP | 0.8 - 1.5 | Measures lipophilicity, influencing membrane permeability, solubility, and metabolism.[4] |

| logD (pH 7.4) | 0.5 - 1.2 | pH-dependent measure of lipophilicity, more relevant for predicting in vivo behavior.[6][7] |

| Aqueous Solubility | Moderately Soluble | Crucial for absorption and formulation; poor solubility is a major hurdle in drug development.[3] |

| Polar Surface Area (PSA) | ~78 Ų | Influences membrane permeability and blood-brain barrier penetration. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Determination of Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, there are two basic centers (the aminomethyl and 3-amino groups) and one acidic center (the indazole NH). Determining these pKa values is critical for understanding its behavior in different pH environments, such as the gastrointestinal tract and the bloodstream.

Causality Behind Experimental Choice: UV-Vis spectrophotometry is a robust and widely used method for pKa determination, particularly for compounds with a chromophore, like the indazole ring system.[8] The change in the electronic structure upon protonation or deprotonation leads to a shift in the UV-Vis absorbance spectrum, which can be monitored as a function of pH to determine the pKa.[8]

Experimental Protocol: UV-Vis Spectrophotometry

-

Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with known ionic strength (e.g., 0.1 M KCl).

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.3-1.0 AU).

-

UV-Vis Spectra Acquisition: Record the UV-Vis spectrum of each sample from ~200 to 400 nm.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.[8]

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Determination of Lipophilicity (logP and logD)

Lipophilicity is a key parameter that influences a drug's ability to cross biological membranes.[6] LogP is the partition coefficient of the neutral form of the compound between octanol and water, while logD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[6][7]

Causality Behind Experimental Choice: The shake-flask method is the traditional and most reliable method for determining logP.[6] It directly measures the partitioning of the compound between two immiscible phases. For logD, the aqueous phase is buffered to a physiologically relevant pH, such as 7.4.[6]

Experimental Protocol: Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. For logD, use a buffer of the desired pH (e.g., PBS at pH 7.4) as the aqueous phase.

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add an equal volume of the octanol phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as HPLC-UV.

-

Calculation:

-

logP = log ([Concentration in Octanol] / [Concentration in Water]) for the neutral species.

-

logD = log ([Total Concentration in Octanol] / [Total Concentration in Water]) at a specific pH.

-

Caption: Workflow for logP/logD determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and, consequently, its absorption.[9] Poor solubility is a common reason for the failure of drug candidates.[3]

Causality Behind Experimental Choice: The equilibrium solubility assay (or shake-flask method) is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution at equilibrium, providing a definitive value.

Experimental Protocol: Equilibrium Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solids.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Report the solubility in mg/mL or µM at each pH.

Caption: Workflow for equilibrium solubility determination.

Chemical Stability Assessment

Assessing the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways.[10][11]

Causality Behind Experimental Choice: Forced degradation studies expose the compound to harsh conditions (acid, base, oxidation, light, and heat) to accelerate its degradation. This allows for the rapid identification of potential liabilities and the development of a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat a solid sample at 60°C.

-

Photostability: Expose a solution to UV/Vis light according to ICH guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

-

Sample Quenching: Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradants.

-

Data Evaluation: Quantify the percentage of the parent compound remaining and identify the major degradation products by their mass-to-charge ratio.

Caption: Workflow for forced degradation stability assessment.

Data Interpretation and Application

The experimentally determined physicochemical properties of this compound provide a foundation for predicting its in vivo behavior.

-

pKa and Solubility: The pKa values will dictate the charge state of the molecule in different parts of the GI tract, which in turn will influence its solubility and ability to be absorbed. A compound with basic centers will generally have higher solubility in the acidic environment of the stomach.

-

logD at pH 7.4: This value provides a good indication of the compound's likely distribution in the body. A logD in the range of 1-3 is often considered optimal for oral absorption, balancing aqueous solubility with membrane permeability.[4]

-

Stability: The results of the forced degradation study will inform formulation development and storage conditions. If the compound is found to be unstable under certain conditions, appropriate excipients or packaging can be chosen to protect it.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the key physicochemical properties of this compound. While computational predictions offer valuable initial insights, the detailed experimental protocols provided herein are essential for generating the robust data required for informed decision-making in a drug discovery and development setting. A thorough characterization of these properties is a critical step in advancing promising compounds like this compound towards the clinic.

References

-

Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

-

Box, K., & Kyeremateng, S. (2013). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

-

FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. [Link]

-

PubChem. 5-(Aminomethyl)-1H-indazole. [Link]

-

Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

PubChemLite. 5-(aminomethyl)-1h-indazole (C8H9N3). [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

ResearchGate. (2013). Synthesis of new indazole derivatives as potential antioxidant agents. [Link]

-

ChemBK. (2024). 1H-indazole-3-carboxylic acid, 5-amino-, methyl ester. [Link]

-

MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

PubChem. 1H-indazol-3-amine. [Link]

-

PMC - PubMed Central. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Chemcasts. Thermophysical Properties of 5-(Trifluoromethyl)-1H-indazol-3-amine. [Link]

-

Universidad San Francisco de Quito USFQ. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. [Link]

-

PMC - NIH. (2000). Complete measurement of the pKa values of the carboxyl and imidazole groups in Bacillus circulans xylanase. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2024). Year 2024 In-Use stability testing FAQ. [Link]

-

PubChem. 1H-Indazol-5-amine. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. [Link]

-

PMC - NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

ResearchGate. (2022). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. [Link]

-

PubMed. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. [Link]

-

NIH. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

MDPI. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. 267876-23-3|this compound|BLD Pharm [bldpharm.com]

- 6. ftloscience.com [ftloscience.com]

- 7. alfachemic.com [alfachemic.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

A Technical Guide to the Postulated Mechanism of Action of 5-(Aminomethyl)-1H-indazol-3-amine as a Protein Kinase Inhibitor

Abstract: The 1H-indazol-3-amine core is a well-established pharmacophore in modern medicinal chemistry, recognized for its role as an effective "hinge-binding" fragment in numerous protein kinase inhibitors.[1][2] This technical guide synthesizes current knowledge to postulate the mechanism of action for 5-(Aminomethyl)-1H-indazol-3-amine, a specific derivative of this scaffold. We propose that this compound functions as an ATP-competitive inhibitor of protein kinases. This document provides a comprehensive overview of the underlying molecular interactions, the probable signaling pathways affected, and a detailed, field-proven experimental workflow to definitively characterize its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and validate the mechanism of action for this class of compounds.

The Indazole-3-Amine Scaffold: A Privileged Kinase Hinge-Binder

Protein kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins, a mechanism that depends on the binding of adenosine triphosphate (ATP) to a highly conserved pocket. A major class of therapeutic agents, known as ATP-competitive inhibitors, function by occupying this pocket and preventing ATP from binding, thereby blocking kinase activity.

The indazole scaffold has proven to be exceptionally effective at this function. Its defining feature is the nitrogen atom at position N1 and the exocyclic amine at C3, which act as hydrogen bond donors and acceptors. This arrangement allows the indazole ring to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a short, flexible segment of amino acids that connects the N- and C-terminal lobes of the enzyme. This bidentate interaction anchors the inhibitor firmly in place, serving as the foundation for its inhibitory activity.[1][3]

For instance, structural studies of indazole derivatives bound to c-Jun N-terminal kinase 3 (JNK3) reveal that the indazole nitrogen and the amide NH moiety form direct hydrogen bonds to the backbone of a key hinge residue, methionine 149 (M149).[3] This interaction mimics the binding of the adenine ring of ATP, making it a highly effective competitive inhibitor. The remainder of the inhibitor molecule, including substituents like the aminomethyl group at the 5-position, can then form additional interactions in adjacent hydrophobic pockets to enhance potency and confer selectivity for specific kinases.[3][4]

Caption: Postulated binding mode of the indazole scaffold within a kinase ATP pocket.

Postulated Molecular Target Class and Signaling Pathway

Given that the 1H-indazol-3-amine structure is a validated hinge-binding fragment, this compound is almost certainly a protein kinase inhibitor.[2][5] The specific kinase(s) it targets will be determined by the nature of the 5-position substituent. Literature on related indazole compounds provides a strong basis for forming a target hypothesis.

Derivatives of the indazole scaffold have shown potent, selective inhibition of c-Jun N-terminal kinases (JNKs) , a family of serine/threonine kinases involved in stress signaling, inflammation, and apoptosis.[3][6] JNK3, in particular, is primarily expressed in the brain and has been identified as a therapeutic target for neurodegenerative conditions like Parkinson's and Alzheimer's disease.[3][6] Other kinases successfully targeted by indazole-based compounds include VEGFR, FGFR, and PI3K, which are critical in oncology and inflammation.[7][8]

The JNK signaling pathway serves as an excellent model for investigation. It is typically activated by cellular stressors or inflammatory cytokines. This leads to a phosphorylation cascade culminating in the activation of JNK, which then phosphorylates transcription factors, most notably c-Jun. Phosphorylated c-Jun translocates to the nucleus to regulate the expression of genes involved in apoptosis and inflammation. Inhibition of JNK blocks this terminal step, providing a clear and measurable biomarker of target engagement.

Caption: The JNK signaling cascade and the proposed point of inhibition.

Experimental Validation Workflow

A rigorous, multi-stage approach is required to validate the postulated mechanism of action. The following workflow is designed as a self-validating system, where each stage provides the foundation for the next, moving from broad screening to precise mechanistic detail.

Caption: A three-stage workflow for mechanism of action validation.

Stage 1: Broad Kinase Profiling

-

Expertise & Causality: Before investing resources in detailed studies, it is critical to understand the compound's selectivity profile. A broad kinase panel screen (profiling against >100 kinases) is the industry-standard first step. This approach efficiently identifies the most potent target(s) and reveals potential off-target liabilities early in the process, which is crucial for predicting therapeutic windows and side effects. We choose a single, high concentration (e.g., 1 µM) for the initial screen to cast a wide net and identify any kinase showing significant inhibition.

-

Experimental Protocol: Radiometric Kinase Panel Screen

-

Assay Principle: This assay measures the transfer of a radioactive phosphate group (from [γ-³³P]ATP) to a generic or specific peptide substrate by the kinase. Inhibition is quantified by a reduction in radioactivity incorporated into the substrate.

-

Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Reaction Mixture: For each kinase, prepare a reaction buffer containing the specific kinase, its peptide substrate, and required cofactors (e.g., MgCl₂, MnCl₂).

-

Compound Addition: Add the test compound to the reaction mixture to a final concentration of 1 µM. Include a "no inhibitor" control (DMSO vehicle) and a "positive control" inhibitor (e.g., Staurosporine).

-

Initiation: Start the reaction by adding [γ-³³P]ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.

-

Termination & Separation: Stop the reaction by adding phosphoric acid. Spot the mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while unused [γ-³³P]ATP will not.

-

Washing: Wash the filters extensively with phosphoric acid to remove unbound radioactivity.

-

Detection: Measure the radioactivity remaining on the filter using a scintillation counter.

-

Calculation: Express the result as Percent Inhibition relative to the DMSO control. % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

-

-

Data Presentation: Hypothetical Kinase Screen Data Data presented as % Inhibition at 1 µM.

| Kinase Target | Kinase Family | % Inhibition | Postulated Hit? |

| JNK3 | MAPK | 98% | Primary Hit |

| JNK1 | MAPK | 75% | Secondary Hit |

| JNK2 | MAPK | 71% | Secondary Hit |

| p38α | MAPK | 35% | Weak Hit |

| FGFR1 | Tyrosine Kinase | 62% | Secondary Hit |

| VEGFR2 | Tyrosine Kinase | 48% | Weak Hit |

| CDK2 | CMGC | 15% | No |

| PI3Kγ | Lipid Kinase | 12% | No |

Stage 2: Biochemical Characterization

-

Expertise & Causality: The panel screen identifies potential targets. The next logical step is to confirm this interaction with robust biochemical assays. First, we determine the potency (IC₅₀ value) through a dose-response curve. A low nanomolar IC₅₀ value confirms a potent and direct interaction. Second, we perform Mechanism of Inhibition (MoI) studies to validate our core hypothesis: that the compound is ATP-competitive. This is achieved by measuring inhibitor potency at different ATP concentrations. If the compound is ATP-competitive, its apparent IC₅₀ will increase as the ATP concentration increases, because the inhibitor and ATP are directly competing for the same binding site.

-

Protocol: Dose-Response IC₅₀ Determination (JNK3)

-

Assay Principle: Use the same radiometric assay as in Stage 1.

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a top concentration of 10 µM.

-

Assay Setup: Perform the kinase reaction as described previously, but add each concentration of the diluted compound. Use a fixed, physiological concentration of ATP (e.g., 100 µM).

-

Data Analysis: Plot Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

-

-

Protocol: Mechanism of Inhibition (MoI) Study

-

Assay Principle: Perform the full IC₅₀ determination experiment multiple times, each time using a different, fixed concentration of ATP (e.g., 1x Kₘ, 2x Kₘ, 5x Kₘ, and 10x Kₘ of ATP for JNK3).

-

Data Analysis:

-

Calculate the IC₅₀ value for the inhibitor at each ATP concentration.

-

Plot the data on a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[ATP]).

-

Interpretation: If the lines intersect on the y-axis, the inhibition is competitive with respect to ATP. If the lines are parallel, it is uncompetitive. If they intersect on the x-axis, it is non-competitive.

-

-

Stage 3: Cellular Target Engagement & Pathway Modulation

-

Expertise & Causality: Demonstrating that a compound is potent in a test tube is insufficient. The critical question is whether it can enter a cell, bind to its intended target, and produce a measurable biological effect. Western blotting is the gold-standard technique to measure changes in protein phosphorylation states. By treating cells with a known JNK activator (like Anisomycin or UV radiation) and our inhibitor, we can directly measure the phosphorylation of c-Jun. A dose-dependent decrease in phosphorylated c-Jun (p-c-Jun) levels, without affecting total c-Jun levels, provides definitive evidence that our compound is engaging JNK in a cellular environment and blocking its downstream signaling pathway. This validates the entire mechanistic hypothesis.

-

Protocol: Western Blot for p-c-Jun

-

Cell Culture: Plate a relevant cell line (e.g., HeLa or SH-SY5Y) and grow to ~80% confluency.

-

Compound Treatment: Pre-treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.

-

Stimulation: Add a JNK activator (e.g., Anisomycin at 25 µg/mL) to all wells (except the unstimulated control) and incubate for 30 minutes.

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (Ser63).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies for total c-Jun (to confirm equal expression) and a loading control like GAPDH (to confirm equal protein loading).

-

Summary and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. Based on the well-documented role of its core scaffold, we postulate that the compound acts as an ATP-competitive inhibitor of protein kinases, with a high probability of targeting the JNK signaling pathway. The three-stage experimental workflow provides a clear and logical path to test this hypothesis, moving from broad, unbiased screening to specific biochemical and cellular validation. Successful completion of this workflow would provide a comprehensive understanding of the compound's molecular mechanism, paving the way for further investigation into its therapeutic potential in models of cancer or neurodegenerative disease.[2][9]

References

-

Zhang, T., et al. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Messoussi, A., et al. (2021). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Chemical Science. Available at: [Link]

- Falck, J. R., et al. (2004). Indazole derivatives as JNK inhibitors and compositions and methods related thereto. Google Patents (US20040077877A1).

-

Li, X., et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. Available at: [Link]

-

Singh, M., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

-

Winters, M. P., et al. (2008). 5-Aminomethyl-1H-benzimidazoles as Orally Active Inhibitors of Inducible T-cell Kinase (Itk). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Sci-Hub. (2008). 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk). Accessed via Sci-Hub, originally from Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

PubChem. 5-(Aminomethyl)-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. This compound. University of Luxembourg. Available at: [Link]

-

Lee, K., et al. (2016). Novel 3-amino-7-(aminomethyl)-1H-indazol-4-ol as the PI3Kγ enzyme inhibitor. ResearchGate, originally from Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20040077877A1 - Indazole derivatives as JNK inhibitors and compositions and methods related thereto - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic data for 5-(Aminomethyl)-1H-indazol-3-amine (NMR, Mass Spec, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Aminomethyl)-1H-indazol-3-amine

Introduction: Elucidating the Structure of a Novel Indazole Derivative

In the landscape of medicinal chemistry and drug development, indazole derivatives are recognized for their wide-ranging biological activities. The compound this compound represents a key scaffold, featuring two primary amine functionalities at strategic positions on the indazole core. These reactive sites make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Accurate and comprehensive structural characterization is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. They provide a detailed fingerprint of a molecule's atomic connectivity, mass, and functional groups.

Molecular Structure and Functional Group Analysis

The foundational step in predicting spectroscopic data is a thorough analysis of the molecule's structure. This compound (Molecular Formula: C₈H₁₀N₄) is composed of a bicyclic indazole core, a primary amine at position 3, and an aminomethyl group at position 5.

Caption: Molecular structure of this compound with atom numbering.

Key Functional Groups for Spectroscopic Analysis:

-

Indazole N-H: A secondary amine-like proton within the heterocyclic ring.

-

Aromatic C-H: Protons attached to the benzene-like portion of the indazole ring.

-

3-Amino Group (-NH₂): A primary aromatic amine group.

-

5-Aminomethyl Group (-CH₂NH₂): A primary benzylic amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Map of the Protons and Carbons

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this molecule, we predict the following signals, assuming a standard solvent like DMSO-d₆, which is effective at dissolving polar compounds and has exchangeable protons that are often visible.

| Predicted Signal | # of Protons (Integration) | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |

| H7 | 1H | Doublet (d) | ~7.5 - 7.7 | Aromatic proton ortho to the fused ring nitrogen (N1), expected to be downfield. Coupled to H6. |

| H4 | 1H | Doublet (d) | ~7.2 - 7.4 | Aromatic proton adjacent to the 3-amino group. Coupled to H6. |

| H6 | 1H | Doublet of Doublets (dd) | ~7.0 - 7.2 | Aromatic proton coupled to both H7 and H4. |

| 3-NH₂ | 2H | Broad Singlet (br s) | ~5.0 - 5.5 | Protons of the aromatic amine. Chemical shift is variable and signal is broad due to quadrupole effects and exchange. |

| -CH₂- | 2H | Singlet (s) | ~3.8 - 4.0 | Benzylic protons adjacent to an amine and the aromatic ring. Deshielded. No adjacent protons to couple with. |

| 5-NH₂ | 2H | Broad Singlet (br s) | ~2.5 - 3.5 | Protons of the aliphatic amine. Typically more upfield than aromatic amines. Broad and exchangeable. |

| 1-NH | 1H | Broad Singlet (br s) | ~11.0 - 12.0 | Indazole ring NH proton. Significantly deshielded and broad. Its presence confirms the 1H-indazole tautomer. |

Causality Insight: The choice of DMSO-d₆ as a solvent is strategic. Unlike CDCl₃, it readily forms hydrogen bonds with the amine protons, slowing their exchange rate and often allowing them to be observed in the spectrum. The addition of a drop of D₂O would cause the NH and NH₂ signals to disappear, confirming their assignment.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Predicted Signal | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~150 - 155 | Carbon attached to two nitrogen atoms (the 3-amino group and N2 of the ring). Highly deshielded. |

| C7a | ~140 - 145 | Fused aromatic carbon, deshielded by the adjacent ring nitrogen. |

| C3a | ~125 - 130 | Fused aromatic carbon. |

| C5 | ~130 - 135 | Aromatic carbon bearing the aminomethyl substituent. |

| C7 | ~120 - 125 | Aromatic CH carbon. |

| C4 | ~115 - 120 | Aromatic CH carbon. |

| C6 | ~110 - 115 | Aromatic CH carbon. |

| -CH₂- (C8) | ~45 - 50 | Aliphatic carbon attached to a nitrogen and an aromatic ring. |

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures high-quality data for structural confirmation.

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For a compound like this, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically yields a strong signal for the protonated molecule.

Predicted Mass Spectrum (ESI-MS)

-

Molecular Formula: C₈H₁₀N₄

-

Monoisotopic Mass: 162.0905 Da

-

Predicted Molecular Ion: The primary ion observed in positive mode ESI would be the protonated molecule, [M+H]⁺.

-

[M+H]⁺ = 163.0978 m/z

-

Trustworthiness Insight: The "Nitrogen Rule" is a self-validating principle in mass spectrometry. A molecule with an even number of nitrogen atoms (like the 4 in this compound) will have an even nominal molecular weight (162 Da). The resulting [M+H]⁺ ion will therefore have an odd mass-to-charge ratio, providing an immediate check for the compound's identity.[3]

Predicted Fragmentation Pattern

The structure is expected to fragment at its weakest bonds upon collision-induced dissociation (CID). The most likely fragmentation pathway involves the benzylic position, which is prone to cleavage due to the stability of the resulting resonance-stabilized cation.

Sources

An In-depth Technical Guide to the Biological Activity of Novel 3-Aminoindazole Derivatives

Abstract: The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs. Among its derivatives, the 3-aminoindazole moiety has emerged as a particularly privileged fragment, capable of forming key interactions with a wide range of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities of novel 3-aminoindazole derivatives, with a primary focus on their roles as anti-cancer, anti-inflammatory, and neuroprotective agents. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their synthesis and evaluation, and analyze structure-activity relationships (SAR) to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction to the 3-Aminoindazole Scaffold

The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring. The 3-amino-substituted variant has garnered significant attention due to its synthetic tractability and its role as an effective "hinge-binding" fragment in many kinase inhibitors.[1]

Physicochemical Properties and Structural Features

The 3-aminoindazole core possesses a unique combination of a hydrogen bond donor (the amino group) and acceptor (the pyrazole nitrogens), alongside an aromatic system capable of engaging in π-stacking and hydrophobic interactions. This arrangement allows it to form multiple, high-affinity contacts within the ATP-binding pockets of various protein kinases, making it a powerful pharmacophore for designing targeted therapies.[2]

Therapeutic Significance

The versatility of the 3-aminoindazole scaffold is underscored by its presence in a range of marketed drugs and clinical candidates.[1] For example, Niraparib, a PARP inhibitor, and Axitinib, a potent VEGFR inhibitor, both feature this core structure, highlighting its proven success in oncology. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4]

Key Biological Activities of 3-Aminoindazole Derivatives

Anti-cancer Activity

The most extensively studied application of 3-aminoindazole derivatives is in oncology, primarily due to their efficacy as protein kinase inhibitors.[2]

Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression. 3-Aminoindazole derivatives have been expertly designed to target several key kinase families.

-

VEGFR/PDGFR Inhibition: Many derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). By blocking these kinases, they inhibit angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[5] The 3-aminoindazole group typically forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site.[2]

-

FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another class of oncogenic drivers. Novel 3-aminoindazole derivatives have been developed as highly selective covalent inhibitors of FGFR4, including clinically relevant mutant forms that confer resistance to other therapies.[6]

-

BCR-ABL Inhibition: In chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a key therapeutic target. Advanced 3-aminoindazole derivatives have been engineered to potently inhibit both wild-type and mutant forms of BCR-ABL, including the challenging T315I "gatekeeper" mutation that confers resistance to imatinib.[7][8]

-

IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that helps tumors evade the immune system. Certain 3-aminoindazole derivatives have been shown to suppress IDO1 expression, presenting a promising avenue for cancer immunotherapy.[9]

The general mechanism involves the 3-aminoindazole derivative acting as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade responsible for cell proliferation, survival, and angiogenesis.

Caption: General mechanism of kinase inhibition by 3-aminoindazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. 3-Aminoindazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.

Studies have shown that these compounds can inhibit the production and action of key inflammatory mediators. For example, 3-(3-Morpholinopropylamino) indazole was found to be a potent anti-inflammatory agent, inhibiting paw edema induced by histamine, serotonin, and bradykinin.[3] This broad activity suggests a mechanism distinct from traditional NSAIDs, which primarily target cyclooxygenase (COX) enzymes.[3] Further studies have confirmed that indazole derivatives can inhibit COX-2 and reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10][11]

The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity. In this model, 5-aminoindazole demonstrated a dose-dependent reduction in paw edema, with an efficacy at 100 mg/kg comparable to the standard drug diclofenac.[10] The sustained inhibition over several hours highlights the therapeutic potential of these compounds for inflammatory conditions.[10]

Neuroprotective Effects

Emerging research points to the potential of indazole derivatives in treating neurodegenerative diseases. The accumulation of ceramides in neurons is associated with apoptosis and neurodegeneration. Certain furopyrazole derivatives of benzylindazole have shown strong neuroprotective effects against C2 ceramide-induced apoptosis in primary cortical neuron cultures, suggesting they could be developed as novel therapeutics for neurodegenerative conditions.[12] The mechanism is thought to involve the modulation of apoptotic pathways and protection against excitotoxicity.[12][13]

Experimental Protocols for Synthesis and Biological Evaluation

The following protocols are representative methodologies. The choice of a specific protocol is dictated by the target derivative and the biological question being addressed. For instance, a Suzuki coupling is chosen for aryl-aryl bond formation due to its high efficiency and tolerance of diverse functional groups.

General Synthesis of 3-Aminoindazole Derivatives

A common and efficient route begins with an ortho-substituted benzonitrile, such as 2-fluorobenzonitrile, which undergoes nucleophilic aromatic substitution and cyclization with hydrazine.[14][15][16]

-

Condensation: A mixture of an appropriately substituted o-halobenzonitrile (1 eq.) and hydrazine hydrate (2-3 eq.) in a high-boiling solvent like n-butanol is heated to reflux (120-130°C) for 2-4 hours.[17] The choice of n-butanol is critical for achieving the necessary temperature for the reaction to proceed efficiently.

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then triturated with water or an ether/hexane mixture to precipitate the 3-aminoindazole product.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Derivatization (Amide Formation): The synthesized 3-aminoindazole (1 eq.) is dissolved in a polar aprotic solvent like DMF or pyridine. An acyl chloride or a carboxylic acid (with a coupling agent like HATU) (1.1 eq.) is added, often at 0°C, and the reaction is stirred until completion (monitored by TLC).[17] The product is then isolated by aqueous work-up and purified by chromatography.

Caption: General synthetic workflow for 3-aminoindazole derivatives.

In Vitro Biological Assays

This assay is chosen as a reliable, high-throughput method to assess the effect of compounds on cell metabolic activity, a proxy for proliferation and viability.[1]

-

Cell Seeding: Cancer cell lines (e.g., K562, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]

-

Compound Treatment: Cells are treated with serial dilutions of the 3-aminoindazole derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration causing 50% inhibition of cell growth) is calculated using non-linear regression analysis.

This luminescent assay is selected for its sensitivity and broad applicability to quantify ATP levels, which are depleted during a kinase reaction. A decrease in luminescence indicates kinase activity, while a strong signal indicates inhibition.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

-

Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add Kinase-Glo® reagent, which simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase reaction.

-

Measurement: Measure luminescence using a plate reader. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into drug candidates. For 3-aminoindazole derivatives, specific substitutions dramatically influence potency and selectivity.[18]

-

Hinge-Binding Region: The unsubstituted 3-amino group is often critical for forming hydrogen bonds with the kinase hinge region. Acylation of this amine can modulate activity and selectivity.[17]

-

Substitutions on the Indazole Ring: Adding substituents to the benzene portion of the indazole ring can improve potency and alter pharmacokinetic properties. For instance, a fluorine atom at the 6-position of the indazole ring was shown to improve enzymatic activity and cellular potency in a series of FGFR inhibitors.[2]

-

N1 vs. N2 Alkylation: Alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to different regioisomers with distinct biological profiles. Synthetic strategies must be carefully controlled to achieve the desired isomer.[19]

-

Amide/Urea Moiety: Many potent kinase inhibitors feature a larger substituent attached via an amide or urea linkage at positions 4, 5, or 6 of the indazole ring. The nature of the distal aryl group in this substituent is key for targeting specific pockets in the kinase active site and achieving high selectivity.[2][8]

Data Summary and Future Perspectives

The following table summarizes the activity of representative 3-aminoindazole derivatives.

| Compound Class | Target(s) | Key Derivative Example | Reported Activity (IC50 / GI50) | Reference |

| Anti-Cancer | VEGFR, PDGFR, Kit | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 0.4 µM (HCT116 cells) | [9] |

| FGFR4 (WT & Mutant) | 3-amido-1H-indazole derivative (48c) | 2.9 nM (FGFR4 kinase) | [6] | |

| Pan-BCR-ABL | AKE-72 | <0.5 nM (WT), 9 nM (T315I) | [7][8] | |

| General Proliferation | Compound 6o | 5.15 µM (K562 cells) | [1] | |

| Anti-Inflammatory | COX-2 | 5-Aminoindazole | 12.32 µM | [10] |

| General Inflammation | 3-(3-Morpholinopropylamino) indazole | 3x more potent than tiaramide | [3] | |

| Neuroprotective | Ceramide-induced Apoptosis | Furopyrazole derivative of benzylindazole | Strong protection in cortical neurons | [12] |

Future Perspectives: The development of 3-aminoindazole derivatives is moving towards achieving greater selectivity to minimize off-target effects and overcoming clinical resistance. The design of covalent inhibitors and allosteric modulators represents exciting new frontiers. Furthermore, exploring their potential in other therapeutic areas, such as antiviral and anti-parasitic applications, is a growing area of interest.[4] The continued application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.

Conclusion

Novel 3-aminoindazole derivatives constitute a rich and versatile class of biologically active compounds. Their proven success as kinase inhibitors in oncology has paved the way for their exploration in a multitude of other diseases. A deep understanding of their synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, is essential for harnessing their full therapeutic potential. The modular nature of their synthesis allows for fine-tuning of their properties, ensuring that the 3-aminoindazole scaffold will remain a highly relevant and "privileged" structure in medicinal chemistry for the foreseeable future.

References

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory, Analgesic Properties and Antipyretic Action of 3-Aminoindazole Derivatives [jstage.jst.go.jp]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. | Semantic Scholar [semanticscholar.org]

- 12. Neuroprotective effects of furopyrazole derivative of benzylindazole analogs on C2 ceramide-induced apoptosis in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. datapdf.com [datapdf.com]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 19. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]

A Technical Guide to 5-(Aminomethyl)-1H-indazol-3-amine: A Privileged Fragment for Kinase-Targeted Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent alternative to high-throughput screening for identifying high-quality lead compounds.[1][2] This guide provides an in-depth technical overview of 5-(aminomethyl)-1H-indazol-3-amine, a high-value fragment that combines the privileged 3-aminoindazole scaffold with a versatile synthetic vector. We will explore its physicochemical properties, strategic value in library design, and a practical workflow for its application in a drug discovery campaign, with a particular focus on the protein kinase target class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragments for challenging biological targets.

The FBDD Paradigm: Efficiency in Chemical Space Exploration

Fragment-Based Drug Discovery (FBDD) begins with screening libraries of small, low-molecular-weight molecules (typically <300 Da) to identify weak but efficient binders to a biological target.[3] Unlike traditional High-Throughput Screening (HTS), which sifts through vast libraries of large, complex molecules, FBDD leverages a more focused approach.[4] The smaller size and lower complexity of fragments mean that a library of just a few thousand compounds can cover a larger and more diverse chemical space than an HTS library orders of magnitude larger.[1][4]

The core principle is "ligand efficiency" (LE)—a measure of the binding energy per heavy atom. Fragments that bind, even weakly, often do so with high ligand efficiency, forming high-quality interactions with the target protein. These initial "hits" serve as robust starting points for chemical elaboration into potent, drug-like leads through strategies such as growing, linking, or merging.[5][6] This process is often guided by structural biology techniques like X-ray crystallography, which provide a detailed roadmap for optimizing the fragment's interaction with its target.

A key guideline in fragment design is the "Rule of Three".[4] It suggests that ideal fragments should possess:

-

Molecular weight < 300 Da

-

LogP ≤ 3

-

Number of hydrogen bond donors ≤ 3

-

Number of hydrogen bond acceptors ≤ 3

-

Number of rotatable bonds ≤ 3

This rule helps ensure that as the fragment is elaborated into a more potent molecule, its physicochemical properties remain within a desirable, drug-like range.[6]

Caption: The general workflow of Fragment-Based Drug Discovery (FBDD).

The 3-Aminoindazole: A Privileged Scaffold for Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[7][8] This designation is earned by its presence in numerous biologically active compounds and approved drugs, demonstrating its ability to interact with a wide range of biological targets.[9][10] Marketed drugs such as Axitinib and Pazopanib, both potent kinase inhibitors, feature the indazole motif, underscoring its importance in oncology.[7]

Within this class, the 1H-indazol-3-amine moiety has emerged as a particularly effective "hinge-binding" fragment.[11][12] In the context of protein kinases, the ATP-binding site contains a flexible "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The 3-aminoindazole structure is an excellent bioisostere for adenine, capable of forming two or three hydrogen bonds with this hinge region, effectively anchoring the molecule in the active site.[12] This makes it an ideal starting point for developing selective and potent kinase inhibitors.

Profile of the Core Fragment: this compound

This compound is a bifunctional fragment that masterfully combines the kinase-binding prowess of the 3-aminoindazole core with a strategically placed, reactive handle for synthetic elaboration.

Physicochemical Properties & "Rule of Three" Analysis

A fragment's value is fundamentally tied to its physicochemical properties. A quantitative analysis of this compound confirms its suitability as an excellent starting point for FBDD.

| Property | Value | "Rule of Three" Compliance | Source |

| Molecular Formula | C₈H₁₀N₄ | N/A | [13] |

| Molecular Weight | 162.19 g/mol | Yes (< 300) | [13] |

| XlogP3 | 0.6 | Yes (≤ 3) | [14] (for similar structure) |

| H-Bond Donors | 3 (two on -NH₂, one on -NH) | Yes (≤ 3) | Calculated |

| H-Bond Acceptors | 3 (three N atoms) | Yes (≤ 3) | Calculated |

| Rotatable Bonds | 1 (C-C bond) | Yes (≤ 3) | Calculated |

Note: Properties are for the specified compound. XlogP is estimated based on the closely related 5-(aminomethyl)-1H-indazole.

The fragment fully complies with the "Rule of Three," making it an ideal candidate for a screening library. Its low molecular weight and complexity provide a high probability of fitting into target binding pockets, while leaving ample scope for optimization without escalating into unfavorable physicochemical space.[4]

Proposed Synthesis

A robust synthetic route is critical for any fragment, as hit-to-lead campaigns require the reliable production of analogs. A plausible synthesis can be adapted from established methods for creating substituted indazoles.[11][12] A common strategy begins with a substituted fluorobenzonitrile.

-

Cyclization: Reaction of 2-fluoro-5-cyanobenzonitrile with hydrazine hydrate leads to the formation of the 5-cyano-1H-indazol-3-amine core. The cyano group at the 5-position is a stable precursor for the desired aminomethyl group.

-

Reduction: The cyano group is then reduced to the primary amine. This can be achieved using a variety of standard reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel), to yield the final product, this compound.

This two-step process provides an efficient route to the target fragment from commercially available starting materials.

Rationale for Inclusion in a Fragment Library

The strategic value of this compound lies in its trifecta of features:

-

The Anchor: The 3-amino group, along with the indazole nitrogens, acts as a powerful anchor, forming key hydrogen bonds with the hinge region of protein kinases.[12]

-

The Scaffold: The rigid indazole ring system provides a stable, planar core that orients substituents into defined regions of space, facilitating structure-based design.

-

The Vector: The 5-(aminomethyl) group is the key to its utility. It provides a functional handle located away from the primary binding motif (the "anchor"). This allows chemists to use "fragment growing" strategies, extending the molecule into adjacent pockets of the binding site to gain potency and selectivity, without disrupting the crucial hinge interaction.[6]

A Practical Workflow for Fragment Screening

Identifying the binding of a low-affinity fragment requires highly sensitive biophysical techniques.[15][16] Common methods include Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Surface Plasmon Resonance (SPR).[15][17] SPR is a powerful primary screening technique due to its high throughput, sensitivity, and ability to provide kinetic data.[15]

Detailed Protocol: Surface Plasmon Resonance (SPR) Screening

This protocol outlines a standard SPR-based screening campaign to identify fragments that bind to a target kinase.